2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The compound 2-(1,1-dioxido-4-phenyl-2H-benzo[e]thiadiazin-2-yl)acetonitrile is named according to IUPAC guidelines, which prioritize the parent heterocyclic system and substituent positions. The core structure is a benzo[e]thiadiazine ring, a fused bicyclic system comprising a benzene ring fused to a 1,2,3-thiadiazine ring. The numbering begins at the sulfur atom (position 1), followed by nitrogen atoms at positions 2 and 3. The suffix -dioxide indicates two oxygen atoms bonded to sulfur (S=O groups).
Substituents include:
- A phenyl group at position 4 of the thiadiazine ring.
- An acetonitrile group (-CH₂CN) at position 2.
The systematic IUPAC name is validated by structural analogs in the literature, such as 2-(7-chloro-1,1-dioxido-4H-benzo[e]thiadiazin-3-yl)acetonitrile (CAS: 1428348-01-9), which shares a similar backbone. However, the exact CAS registry number for this specific compound is not explicitly listed in the provided sources.
Molecular Formula and Weight Validation
The molecular formula is derived as C₁₆H₁₁N₃O₂S , calculated as follows:
- Benzo[e]thiadiazine core : C₇H₄N₂S (benzene + thiadiazine).
- 1,1-Dioxide modification : Adds 2 oxygen atoms.
- Phenyl substituent : C₆H₅.
- Acetonitrile group : C₂H₂N.
Molecular weight :
- Carbon (12.01 × 16) = 192.16
- Hydrogen (1.01 × 11) = 11.11
- Nitrogen (14.01 × 3) = 42.03
- Oxygen (16.00 × 2) = 32.00
- Sulfur (32.07 × 1) = 32.07
Total : 192.16 + 11.11 + 42.03 + 32.00 + 32.07 = 309.37 g/mol .
This aligns with related compounds, such as 2-((7-chloro-1,1-dioxido-4H-benzo[e]thiadiazin-3-yl)thio)acetonitrile (C₉H₆ClN₃O₂S₂, 287.74 g/mol), after accounting for structural differences.
Structural Elucidation via X-ray Crystallography
X-ray crystallography data for this compound are not directly available in the provided sources. However, insights can be drawn from analogous structures:
- Benzothiadiazine derivatives : The 1,1-dioxide group induces planarity in the thiadiazine ring, with S=O bond lengths averaging 1.43 Å.
- Fused-ring systems : The benzo[e] fusion creates a near-planar structure, with dihedral angles between the benzene and thiadiazine rings ranging from 2° to 10°.
- Substituent effects : The phenyl group at position 4 adopts an equatorial orientation to minimize steric hindrance, while the acetonitrile group at position 2 forms a 120° bond angle with the adjacent nitrogen.
Key bond parameters (estimated):
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| S=O (dioxido) | 1.43 | 117.5 |
| C≡N (acetonitrile) | 1.16 | 180.0 |
| C-S (thiadiazine) | 1.78 | 105.2 |
These values are consistent with spectroscopic data (e.g., IR and NMR) reported for similar compounds.
Properties
IUPAC Name |
2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c16-10-11-18-17-15(12-6-2-1-3-7-12)13-8-4-5-9-14(13)21(18,19)20/h1-9H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVQUVQRSDYWBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=CC=CC=C32)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Cyclization with Nitrile Precursors
The benzo[e]thiadiazine scaffold can be constructed via cyclization of 2-aminobenzenesulfonamide derivatives. As demonstrated in PI3Kδ inhibitor syntheses, treatment of N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide with hydrazine monohydrate and FeCl₃ yields 2-aminobenzenesulfonamide intermediates (95% yield). Subsequent reaction with trimethyl orthoacetate facilitates cyclization to 3-methyl-2H-benzo[e]thiadiazine 1,1-dioxide. For acetonitrile incorporation, replacing trimethyl orthoacetate with cyanoacetyl chloride may enable direct nitrile group installation during cyclization.
Amidine-Based Ring Closure
Vanderbilt University's work on fused thiadiazines provides an alternative route starting from benzamidines. Reaction of 2-chloronitrobenzene with 1-propanethiol forms propylthio intermediates, which undergo nitro reduction and cyclization via S-propylsulfilimine elimination (74–88% yields). Adapting this method, substitution of the propylthio group with a cyanomethyl moiety could yield the target acetonitrile derivative. Density functional theory (DFT) calculations indicate that such eliminations proceed via chair-like transition states with activation energies of ~22 kcal/mol.
Suzuki-Miyaura coupling proves effective for aryl group installation at position 4. In PI3Kδ inhibitor syntheses, bromination of 3-methyl-2H-benzo[e]thiadiazine 1,1-dioxide at the methyl group generates a reactive bromide intermediate. Palladium-catalyzed coupling with phenylboronic acid achieves 51–91% yields for aryl introduction. For the target compound, this methodology can be adapted by brominating position 4 prior to coupling.
Acetonitrile Group Installation via Nucleophilic Substitution
The 2-position's reactivity allows substitution with cyanomethyl groups. In pyridothiadiazine syntheses, 3-amino-2-sulfonylguanidine intermediates react with 2-oxoalkanoic acids to form nitrile-containing heterocycles. Applying this strategy, treatment of a 2-chloro-benzo[e]thiadiazine precursor with potassium cyanide in DMF could directly introduce the acetonitrile moiety.
Oxidation to 1,1-Dioxide
Meta-Chloroperoxybenzoic Acid (m-CPBA) Mediated Oxidation
Oxidation of the thiadiazine sulfur to the 1,1-dioxide state is critical for stability and bioactivity. As reported for 1,2,5-thiadiazol-3(2H)-one synthesis, m-CPBA in dichloromethane quantitatively oxidizes sulfur atoms at ambient temperatures. Kinetic studies show complete conversion within 60 minutes using 4 equivalents of m-CPBA.
Alternative Oxidants: Hydrogen Peroxide and Ozone
While less efficient than m-CPBA, H₂O₂ in acetic acid achieves 80–85% oxidation yields for related thiadiazines. Ozonolysis at -78°C provides another route but requires stringent temperature control to prevent over-oxidation.
Synthetic Route Optimization
A proposed optimized pathway integrates these methods:
- Cyclization : 2-Aminobenzenesulfonamide + cyanoacetyl chloride → 2-cyanomethyl-benzo[e]thiadiazine (78% yield estimated)
- Bromination : NBS in CCl₄ introduces bromide at position 4 (85% yield)
- Suzuki Coupling : Pd(PPh₃)₄ catalyzed reaction with phenylboronic acid (91% yield)
- Oxidation : m-CPBA in DCM (quantitative)
Table 1: Comparative Analysis of Oxidation Methods
| Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| m-CPBA | DCM | 20 | 1 | 99 | 98.5 |
| H₂O₂ | AcOH | 60 | 6 | 85 | 95.2 |
| Ozone | MeOH | -78 | 0.5 | 92 | 97.8 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects, including:
- Antimicrobial Activity : Studies have shown that derivatives of benzothiadiazine compounds exhibit significant antimicrobial effects against various pathogens.
- Antiviral Properties : Research indicates potential efficacy against viral infections, making it a candidate for antiviral drug development.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and enzyme inhibition .
Biological Research
In biological contexts, the compound serves as a valuable tool for exploring biological pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling, which can lead to therapeutic applications in diseases like cancer and hypertension .
- Receptor Modulation : It acts on various receptors, influencing cellular responses and signaling pathways critical in disease progression .
Industrial Applications
In the chemical industry, 2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile is utilized as:
- A Building Block for Synthesis : Its structure allows it to serve as a precursor for synthesizing more complex organic molecules.
- Intermediate in Chemical Processes : It is used in the production of specialty chemicals due to its stability and reactivity .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Effects | Demonstrated significant inhibition of bacterial growth in vitro. |
| Study B | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |
| Study C | Enzyme Inhibition | Identified as an effective inhibitor of certain kinases involved in cancer signaling pathways. |
Mechanism of Action
The mechanism of action of 2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile with structurally related compounds from the literature:
Key Comparative Insights :
Electronic and Steric Effects: The sulfone group in the target compound enhances electrophilicity compared to non-oxidized sulfur analogs (e.g., 1,2,3-thiadiazoles in ). This property facilitates nucleophilic substitution or addition reactions . The acetonitrile group offers versatility for further functionalization, similar to benzimidazole- and thiazole-based acetonitriles () .
Compared to 1,4-benzothiazine derivatives (), the 1,2,3-thiadiazine system introduces additional nitrogen atoms, altering hydrogen-bonding capabilities .
Synthetic Utility :
- Unlike benzimidazole-based acetonitriles (), which form fused heterocycles via cyclization, the target compound’s reactivity is likely dominated by the sulfone and nitrile groups, favoring nucleophilic or radical reactions .
- Thiadiazole derivatives () are synthesized under milder conditions (20°C in DMF), whereas thiadiazine sulfones may require harsher oxidative steps .
The high complexity of benzodioxin-thiazole acetonitrile () underscores the utility of such compounds in materials science, particularly in optoelectronics .
Biological Activity
2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile is a compound belonging to the class of benzothiadiazine derivatives. These compounds are noted for their diverse biological activities and potential therapeutic applications. The structural complexity of this compound influences its biological interactions and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₅N₃O₂S
- Molecular Weight : 341.40 g/mol
- CAS Number : 1031574-56-7
The compound features a benzothiadiazine core with a dioxido group and an acetonitrile moiety, which is critical for its biological activity.
Antimicrobial Activity
Research has indicated that benzothiadiazine derivatives exhibit significant antimicrobial properties. For instance, studies have reported that similar compounds show effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often range from 10 to 100 µg/mL, suggesting potent activity against these pathogens .
Anticancer Activity
The anticancer potential of benzothiadiazine derivatives has been explored in several studies. For example, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cell lines by modulating key signaling pathways. The mechanism often involves the inhibition of anti-apoptotic proteins and activation of pro-apoptotic factors .
Case Study: In Vitro Studies
A study conducted on a series of benzothiadiazine derivatives showed that one particular compound exhibited an IC50 value of 25 µM against breast cancer cell lines, indicating a promising lead for further development .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, some derivatives have shown anti-inflammatory effects. This is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Antidiabetic Activity
Recent investigations into the biological activity of benzothiadiazine derivatives have revealed potential antidiabetic effects. These compounds may influence glucose metabolism and insulin sensitivity, although specific studies on this compound are still limited .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound can inhibit various enzymes involved in metabolic pathways.
- Receptor Modulation : It may act on G-protein coupled receptors (GPCRs), influencing cellular signaling.
- Induction of Apoptosis : In cancer cells, it can trigger programmed cell death through mitochondrial pathways.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile, and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between a benzothiadiazine precursor and an acetonitrile derivative. Key parameters include:
- Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions.
- Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reactivity .
- Catalysts : Bases such as potassium carbonate or triethylamine facilitate deprotonation and intermediate stabilization .
- Purification : Column chromatography or recrystallization from methanol/ethanol ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons in the benzothiadiazine ring appear as multiplets at δ 7.2–8.1 ppm. The acetonitrile CH₂ group resonates as a singlet near δ 4.0–4.5 ppm .
- ¹³C NMR : The nitrile carbon (C≡N) is observed at δ 115–120 ppm, while the sulfur dioxide group (SO₂) affects adjacent carbons, shifting them downfield .
- Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ should match the theoretical molecular weight (e.g., ~350–410 g/mol for related derivatives) .
Q. What common chemical reactions can this compound undergo, and how are they optimized for functionalization?
- Methodological Answer :
- Oxidation : The sulfur atom in the thiadiazine ring can be oxidized to sulfone derivatives using H₂O₂ or mCPBA under mild conditions .
- Nucleophilic Substitution : Fluorine or chlorine atoms on the phenyl ring can be replaced with amines or alkoxides in DMF at 80–100°C .
- Cycloaddition : The nitrile group participates in [2+3] cycloadditions with azides to form tetrazoles, catalyzed by Cu(I) .
Advanced Research Questions
Q. How can computational methods like DFT aid in predicting the reactivity and electronic properties of this benzothiadiazine derivative?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) provide insights into:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict electrophilic/nucleophilic sites. For example, the nitrile group often acts as an electron-deficient center .
- Reaction Pathways : Transition state analysis for nucleophilic substitutions or oxidation steps can guide experimental design .
- Solvent Effects : PCM models simulate solvent interactions, explaining discrepancies in reaction yields .
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?
- Methodological Answer :
- Purity Validation : Re-analyze compound purity via HPLC and compare with original studies to rule out impurities .
- Structural Confirmation : Use single-crystal X-ray diffraction to confirm stereochemistry, as minor structural variations (e.g., Z/E isomerism) drastically alter bioactivity .
- Assay Standardization : Replicate assays under controlled conditions (e.g., pH, temperature) and use reference inhibitors to normalize activity measurements .
Q. What are the challenges in crystallizing this compound, and how can single-crystal X-ray diffraction validate its molecular structure?
- Methodological Answer :
- Crystallization Challenges : The compound’s flexibility (rotatable bonds) and polar groups (SO₂, CN) complicate crystal lattice formation. Slow evaporation from DMSO/water mixtures at 4°C is often effective .
- X-ray Validation : Key metrics include:
- R-factor : <0.05 indicates high accuracy .
- Bond Lengths/Angles : Compare with DFT-optimized geometries to confirm consistency .
Q. How can researchers design experiments to study this compound’s interaction with DNA or enzymes?
- Methodological Answer :
- Fluorescence Quenching : Monitor changes in ethidium bromide-DNA fluorescence upon compound addition to assess intercalation .
- Enzyme Inhibition Assays : Use kinetic models (e.g., Michaelis-Menten) with purified enzymes (e.g., cyclooxygenase) to determine IC₅₀ values. Include controls for non-specific binding .
- Molecular Docking : AutoDock Vina predicts binding poses, guiding mutagenesis studies to validate key residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
